3-Methoxy-4-(pyridin-4-yl)benzoic acid
Overview
Description
3-Methoxy-4-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C14H13NO4. It is characterized by the presence of a methoxy group at the 3-position and a pyridin-4-yl group at the 4-position of the benzoic acid core. This compound is typically found as a white crystalline powder and is known for its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-4-(pyridin-4-yl)benzoic acid can be synthesized through the reaction of benzoic acid with 3-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows:
[ \text{Benzoic acid} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
This reaction is usually carried out in the presence of a suitable acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(pyridin-4-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridin-4-yl group can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-carboxy-4-(pyridin-4-yl)benzoic acid.
Reduction: Formation of 3-methoxy-4-(piperidin-4-yl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-Methoxy-4-(pyridin-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of metal-organic frameworks (MOFs) and other advanced materials
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(pyridin-4-yl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-Methoxybenzoic acid: Lacks the pyridin-4-yl group.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a triazole ring instead of a methoxy group .
Uniqueness
3-Methoxy-4-(pyridin-4-yl)benzoic acid is unique due to the presence of both a methoxy group and a pyridin-4-yl group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methoxy-4-pyridin-4-ylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-8-10(13(15)16)2-3-11(12)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYYMOZLZAUXSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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